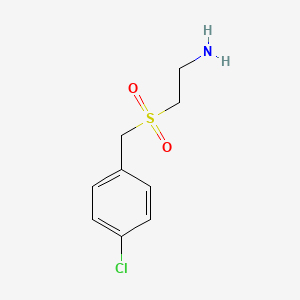
2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group and an o-tolyloxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the o-Tolyloxy Group: The o-tolyloxy group can be introduced through an etherification reaction using o-cresol and an appropriate alkylating agent.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group on the quinoline ring with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the acetamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a lead compound for the development of new therapeutic agents.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interaction with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Interference with DNA/RNA: Interacting with nucleic acids to inhibit replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide: can be compared with other quinoline derivatives such as:
Uniqueness
This compound: is unique due to the presence of both the trifluoromethyl and o-tolyloxy groups, which may confer distinct pharmacological and physicochemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H15F3N2O2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[7-(trifluoromethyl)quinolin-4-yl]acetamide |
InChI |
InChI=1S/C19H15F3N2O2/c1-12-4-2-3-5-17(12)26-11-18(25)24-15-8-9-23-16-10-13(19(20,21)22)6-7-14(15)16/h2-10H,11H2,1H3,(H,23,24,25) |
InChI Key |
JENHTRLSPIMMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12126675.png)



![N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B12126689.png)
![2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126696.png)


![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acet amide](/img/structure/B12126716.png)
![N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126717.png)
![(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126740.png)


![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)
